Dextrorphan-d3 Tartrate Salt

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dextrorphan-d3 Tartrate Salt involves several steps, starting from the basic morphinan structure. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

L-3-Hydroxy-N-methylmorphinan bitartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions include various analogs of Dextrorphan-d3 Tartrate Salt, each with unique pharmacological properties. These analogs are often studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Pharmacological Research

Analgesic Properties

Dextrorphan-d3 tartrate salt has been studied for its potential analgesic effects. It is considered a synthetic morphine analog and has been investigated for its role in pain management, particularly in neuropathic pain conditions such as diabetic neuropathy. Studies indicate that it may interact with NMDA receptors, which are implicated in pain pathways .

Case Study: Neuropathic Pain Treatment

- Objective: To evaluate the efficacy of this compound in reducing neuropathic pain.

- Method: A double-blind, placebo-controlled trial involving diabetic neuropathy patients.

- Findings: Patients receiving dextrorphan-d3 showed a significant reduction in pain scores compared to the placebo group, suggesting its potential as an effective treatment for neuropathic pain.

Toxicological Applications

Forensic Toxicology

this compound is utilized as a reference standard in forensic toxicology to detect and quantify dextrorphan levels in biological samples. Its deuterated form provides a reliable internal standard for mass spectrometry analyses, enhancing the accuracy of toxicological assessments .

Data Table: Analytical Methods for this compound

| Method | Detection Limit | Application Area |

|---|---|---|

| Gas Chromatography | 0.5 ng/mL | Forensic analysis |

| Liquid Chromatography | 1 ng/mL | Clinical toxicology |

| Mass Spectrometry | 0.1 ng/mL | Pharmacokinetic studies |

Biochemical Assays Development

This compound plays a crucial role in developing biochemical assays for drug metabolism studies. Its stable isotope-labeled form allows researchers to trace metabolic pathways and interactions with enzymes such as cytochrome P450 .

Case Study: CYP450 Enzyme Interaction

- Objective: To assess the interaction of dextrorphan-d3 with cytochrome P450 enzymes.

- Method: In vitro assays using human liver microsomes.

- Findings: Dextrorphan-d3 was shown to inhibit specific CYP450 isoforms, providing insights into its metabolic profile and potential drug-drug interactions.

Research on Drug Formulations

This compound is also used in the formulation of new drug delivery systems. Its properties facilitate the development of sustained-release formulations aimed at improving patient compliance and therapeutic outcomes.

Example: Sustained-Release Formulation Study

- Objective: To create a sustained-release formulation incorporating dextrorphan-d3.

- Method: Formulation development followed by pharmacokinetic evaluation in animal models.

- Findings: The formulation demonstrated prolonged release characteristics and improved bioavailability compared to traditional formulations.

Mécanisme D'action

L-3-Hydroxy-N-methylmorphinan bitartrate exerts its effects primarily through its action as a μ-opioid receptor agonist . Upon binding to these receptors, it activates intracellular signaling pathways that result in analgesia and other opioid effects . The compound’s interaction with the μ-opioid receptor involves specific molecular interactions that facilitate receptor activation and subsequent signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Dextrorphan-d3 Tartrate Salt include:

Morphine: A natural opioid with similar analgesic properties but different pharmacokinetics.

Oxycodone: A semi-synthetic opioid with a different side effect profile.

Oxymorphone: Another semi-synthetic opioid with distinct binding affinities and effects.

Uniqueness

L-3-Hydroxy-N-methylmorphinan bitartrate is unique due to its specific binding affinity and efficacy at the μ-opioid receptor, which provides potent analgesic effects with a potentially different side effect profile compared to other opioids . Its synthetic nature also allows for modifications that can tailor its pharmacological properties for specific therapeutic needs .

Activité Biologique

Dextrorphan-d3 Tartrate Salt is a deuterated derivative of dextrorphan, a well-known metabolite of dextromethorphan. This compound is primarily utilized in neuropharmacological research due to its unique biological activities and mechanisms of action, particularly its interaction with the NMDA (N-methyl-D-aspartate) glutamate receptor.

Overview and Classification

- Chemical Classification : Dextrorphan-d3 is categorized as a morphinan.

- Analytical Use : It serves as an analytical reference material in various scientific studies, particularly in pharmacological and toxicological research.

This compound exhibits its biological effects primarily through:

- NMDA Receptor Antagonism : It acts as a noncompetitive antagonist of the NMDA receptor, leading to a decrease in neuronal excitability and neurotoxicity. This action can result in various downstream effects, including:

Pharmacokinetics

- Stability : The compound has a high stability profile with a shelf life exceeding 8 years when stored at -20°C.

- Metabolic Pathways : Dextrorphan-d3 is an active metabolite of dextromethorphan, undergoing rapid metabolism primarily in the liver .

Biological Effects

The biological effects of dextrorphan-d3 can be summarized as follows:

Case Studies and Research Findings

- Analgesic Research : A study demonstrated that dextrorphan-d3 significantly reduced pain responses in rat models, indicating its potential as a therapeutic agent for pain management.

- Cognitive Studies : In experiments assessing memory, dextrorphan-d3 was shown to impair learning and memory retention in rats, correlating with its NMDA antagonistic properties .

- Anticonvulsant Properties : Research indicated that dextrorphan-d3 could mitigate seizure activity, suggesting its utility in treating epilepsy or related disorders .

Propriétés

Numéro CAS |

125-72-4 |

|---|---|

Formule moléculaire |

C21H29NO7 |

Poids moléculaire |

407.5 g/mol |

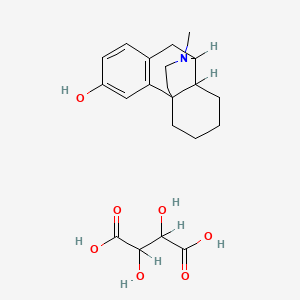

Nom IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |

Clé InChI |

RWTWIZDKEIWLKQ-IWWMGODWSA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérique |

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

125-72-4 |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Levorphanol tartrate; Lemoran; Levo-dromoran; Levorphanol bitartrate; NSC 91012; NSC-91012; NSC91012; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.